molecular formula C9H11NO2 B2752702 N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 540791-34-2

N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2752702
CAS No.: 540791-34-2
M. Wt: 165.192
InChI Key: QZRXTKNENJCVNF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)cyclopropanecarboxamide is a chemical compound that features a furan ring attached to a cyclopropane carboxamide group

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)cyclopropanecarboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. This process stimulates its intrinsic intracellular protein-tyrosine kinase activity .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . This pathway is crucial in regulating cell

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves the reaction of furan-2-carboxylic acid with furfurylamine under specific conditions. The reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO- or EDC, and the process can be optimized by adjusting the reaction time, solvent, and substrate amounts.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using microwave-assisted conditions to enhance reaction efficiency and yield. This method allows for the production of the compound under mild conditions, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(furan-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

  • Medicine: Its derivatives could be explored for therapeutic uses, such as antimicrobial or anti-inflammatory agents.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide

  • Furan-2-ylmethyl furan-2-carboxylate

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Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXTKNENJCVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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